Propylene glycol diethylhexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

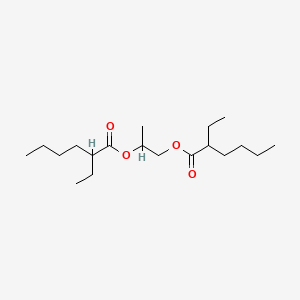

Propylene glycol diethylhexanoate is a useful research compound. Its molecular formula is C19H36O4 and its molecular weight is 328.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Cosmetic Applications

Skin Conditioning and Emollient Properties

PGDEH is widely utilized in cosmetic formulations due to its excellent skin compatibility and low irritation potential. It acts as an emollient, providing a smooth feel on the skin, which is particularly beneficial in products designed for sensitive skin or baby care .

Enhanced SPF Values

Research indicates that PGDEH can significantly increase the SPF (Sun Protection Factor) value of sunscreen products while reducing the greasy sensation often associated with sunscreen agents. This makes it an attractive ingredient for high-end skincare products .

Dermal Penetration Enhancer

In vitro studies have demonstrated that PGDEH enhances the penetration of other active ingredients through the skin barrier. For instance, it has been shown to improve the dermal absorption of lidocaine and diclofenac when used in combination with these compounds . This property is particularly advantageous in topical formulations aimed at delivering therapeutic agents effectively.

Pharmaceutical Applications

Solvent for Drug Formulations

PGDEH serves as a solvent in various pharmaceutical preparations. Its ability to dissolve both hydrophilic and lipophilic compounds makes it suitable for formulating injectable drugs and other medicinal products . The European Medicines Agency has recognized propylene glycol derivatives, including PGDEH, as safe excipients in medicinal products for human use .

Case Studies in Drug Delivery

Several clinical studies have explored the pharmacokinetics of drugs formulated with PGDEH. For example, propylene glycol was used effectively as a solvent for mitoquidone, a potential cytostatic agent, demonstrating favorable absorption and distribution profiles without significant adverse effects on renal function .

Industrial Applications

Use as a Plasticizer

In industrial applications, PGDEH is employed as a plasticizer in various formulations, enhancing flexibility and durability. Its low volatility and compatibility with other materials make it ideal for use in coatings and sealants.

Safety Assessments

Toxicological Studies

Safety assessments conducted by the Cosmetic Ingredient Review (CIR) have concluded that PGDEH is safe for use in cosmetics at concentrations up to 51.7%. No significant adverse effects were reported in toxicity studies involving oral administration to rats .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Cosmetics | Emollient, SPF enhancer | Improved skin feel, increased SPF |

| Pharmaceuticals | Solvent for drug formulations | Effective drug delivery |

| Industrial | Plasticizer | Enhanced material flexibility |

化学反応の分析

Reaction Mechanism:

-

Nucleophilic Acyl Substitution :

-

The hydroxyl groups of propylene glycol attack the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride.

-

HCl is released and neutralized by pyridine, forming a pyridinium chloride complex.

-

The general reaction is:

Propylene Glycol+22-Ethylhexanoyl ChloridePyridinePGDEH+2HCl

-

Hydrolysis and Stability

PGDEH undergoes hydrolysis under acidic or alkaline conditions, reverting to propylene glycol and 2-ethylhexanoic acid.

Hydrolysis Pathways:

-

Acid-Catalyzed Hydrolysis :

-

Protonation of the ester carbonyl oxygen increases electrophilicity.

-

Water attacks the carbonyl carbon, breaking the ester bond.

-

-

Base-Catalyzed Hydrolysis (Saponification) :

-

Hydroxide ions deprotonate water, enhancing nucleophilic attack on the ester.

-

Hydrolysis Products:

| Condition | Products |

|---|---|

| Acidic | Propylene glycol + 2-ethylhexanoic acid |

| Alkaline | Propylene glycol + 2-ethylhexanoate salt |

Note: Specific kinetic data for PGDEH hydrolysis were not identified in the provided sources, but the mechanism aligns with general ester behavior .

Functional Role in Formulations

While not a direct chemical reaction, PGDEH enhances the percutaneous penetration of active ingredients in topical formulations. For example:

-

5-Fluorouracil (5-FU) Permeability : PGDEH analogs like propylene glycol caprylate increased 5-FU penetration by 441-fold in hydrotropic formulations .

-

Synergy with Solvents : Combinations with ethanol or propylene glycol amplify penetration effects .

Toxicological Implications of Byproducts

Residual pyridine from synthesis must be minimized due to its toxicity. Studies confirm PGDEH’s safety in cosmetics at concentrations up to 51.7% for diesters .

特性

CAS番号 |

93981-97-6 |

|---|---|

分子式 |

C19H36O4 |

分子量 |

328.5 g/mol |

IUPAC名 |

2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate |

InChI |

InChI=1S/C19H36O4/c1-6-10-12-16(8-3)18(20)22-14-15(5)23-19(21)17(9-4)13-11-7-2/h15-17H,6-14H2,1-5H3 |

InChIキー |

RYKSMKFLIHUEBL-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |

正規SMILES |

CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |

Key on ui other cas no. |

93981-97-6 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。